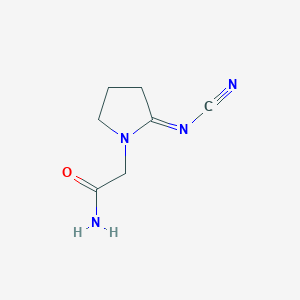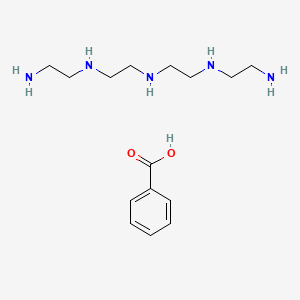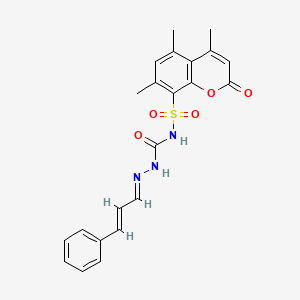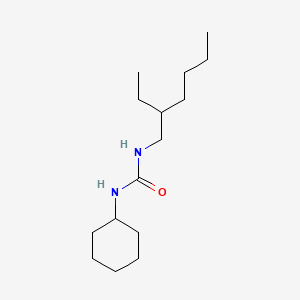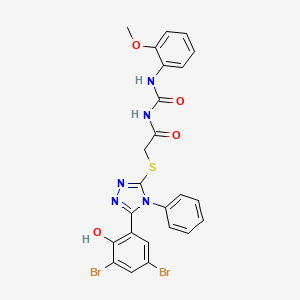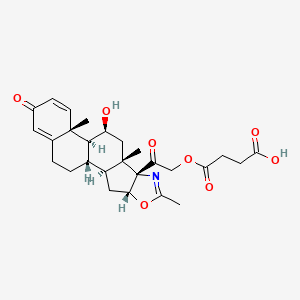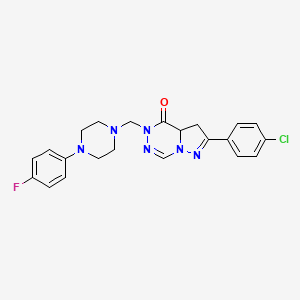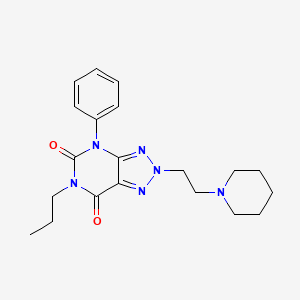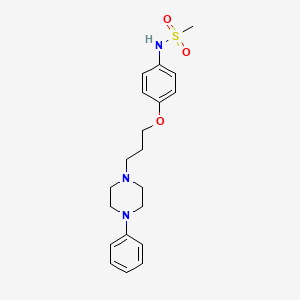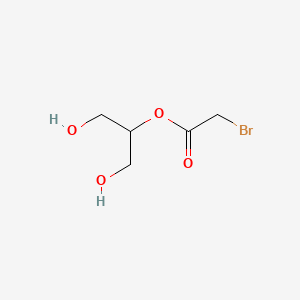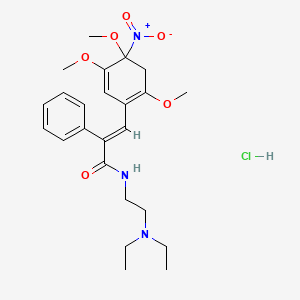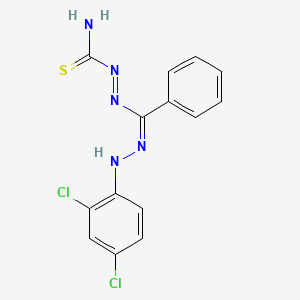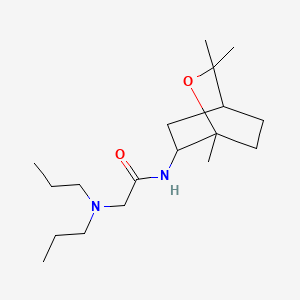
2-(Dipropylamino)-N-(1,8-epoxy-p-menth-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“ACETAMIDE,2-(DIPROPYLAMINO)-N-(1,8-EPOXY-P-MENTH-2-YL)-” is a complex organic compound that may have applications in various fields such as medicinal chemistry, organic synthesis, and possibly as a precursor for more complex molecules. The compound’s structure suggests it may have interesting chemical properties due to the presence of multiple functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “ACETAMIDE,2-(DIPROPYLAMINO)-N-(1,8-EPOXY-P-MENTH-2-YL)-” likely involves multiple steps, including the formation of the acetamide group, the introduction of the dipropylamino group, and the incorporation of the epoxy-p-menth-2-yl moiety. Typical reaction conditions might include:
Formation of Acetamide: Reaction of acetic anhydride with an amine.
Introduction of Dipropylamino Group: Alkylation of an amine with propyl halides.
Epoxidation: Reaction of an alkene with a peracid to form the epoxy group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, including the use of catalysts, high-yield reagents, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or alkyl groups.
Reduction: Reduction reactions could target the epoxy group or the carbonyl group in the acetamide.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles like amines or alcohols.
Major Products
The major products would depend on the specific reactions and conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
The compound may have applications in:
Medicinal Chemistry: Potential use as a drug or drug precursor.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Industrial Chemistry: Possible use in the production of polymers or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application but could involve interactions with biological targets such as enzymes or receptors. The presence of the epoxy group suggests potential reactivity with nucleophiles in biological systems.
Comparison with Similar Compounds
Similar Compounds
N-(1,8-Epoxy-p-menth-2-yl)acetamide: Similar structure but without the dipropylamino group.
2-(Dipropylamino)acetamide: Lacks the epoxy-p-menth-2-yl moiety.
Uniqueness
The combination of the acetamide, dipropylamino, and epoxy-p-menth-2-yl groups in a single molecule may confer unique chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
94376-14-4 |
|---|---|
Molecular Formula |
C18H34N2O2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
2-(dipropylamino)-N-(1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-yl)acetamide |
InChI |
InChI=1S/C18H34N2O2/c1-6-10-20(11-7-2)13-16(21)19-15-12-14-8-9-18(15,5)22-17(14,3)4/h14-15H,6-13H2,1-5H3,(H,19,21) |
InChI Key |
WBDNUZLTKUCIKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CC(=O)NC1CC2CCC1(OC2(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


